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Compound of Interest

Compound Name: Isoquine

Cat. No.: B1199177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Isoquine is a synthetic 4-aminoquinoline derivative investigated for its potent antimalarial

activity. It is a structural isomer of the well-known antimalarial drug amodiaquine and was

developed to circumvent the metabolic liabilities associated with amodiaquine, specifically the

formation of toxic quinoneimine metabolites. This document provides a comprehensive

technical overview of the chemical structure of Isoquine, its key chemical identifiers, and a

detailed, two-step synthesis protocol. Quantitative data, including yields and spectroscopic

characterization, are presented for clarity. The synthesis workflow and the bioactivation

pathway of the related compound amodiaquine are visualized through diagrams generated

using Graphviz (DOT language).

Chemical Structure and Identification
Isoquine is a quinoline derivative, not to be confused with isoquinoline. Its core structure

consists of a 7-chloroquinoline moiety linked via an amino bridge to a substituted phenol.

Table 1: Chemical Identification of Isoquine
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Identifier Value Reference

IUPAC Name

5-[(7-chloroquinolin-4-

yl)amino]-2-

(diethylaminomethyl)phenol

[1]

Molecular Formula C₂₀H₂₂ClN₃O [1]

Molecular Weight 355.9 g/mol [1]

CAS Number 1643-45-4 [1]

SMILES

CCN(CC)CC1=C(C=C(C=C1)

NC2=C3C=CC(=CC3=NC=C2)

Cl)O

[1]

InChI

InChI=1S/C20H22ClN3O/c1-3-

24(4-2)13-14-5-7-16(12-

20(14)25)23-18-9-10-22-19-

11-15(21)6-8-17(18)19/h5-

12,25H,3-4,13H2,1-2H3,

(H,22,23)

[1]

Synthesis of Isoquine
The synthesis of Isoquine is a two-step process. The first step involves a Mannich reaction to

introduce the diethylaminomethyl group onto a protected aminophenol. The second step

consists of deprotection followed by a nucleophilic aromatic substitution reaction with 4,7-

dichloroquinoline.

Overall Synthesis Scheme
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Caption: Overall synthetic workflow for Isoquine.

Experimental Protocols
Step 1: Synthesis of N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide (Mannich Base

Intermediate)

This step involves the aminomethylation of 3-hydroxyacetanilide using diethylamine and

formaldehyde via the Mannich reaction.[2][3]

Materials:

3-Hydroxyacetanilide

Diethylamine

Formaldehyde (37% aqueous solution)
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Ethanol

Procedure:

In a round-bottom flask, dissolve 3-hydroxyacetanilide in ethanol.

Cool the solution in an ice bath.

Add diethylamine, followed by the dropwise addition of aqueous formaldehyde, while

maintaining the temperature below 10 °C.

After the addition is complete, allow the mixture to stir at room temperature. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete, the solvent is removed under reduced pressure. The

resulting crude product is then purified, typically by recrystallization from a suitable solvent

system like ethanol/water.

Step 2: Synthesis of 5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol (Isoquine)

This final step involves the hydrolysis of the acetamide protecting group, followed by the

coupling of the resulting aminophenol with 4,7-dichloroquinoline.[2]

Materials:

N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide (from Step 1)

Aqueous Hydrochloric Acid (e.g., 20%)

4,7-Dichloroquinoline

A suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone)

Base (e.g., potassium carbonate)

Procedure:

Hydrolysis: The intermediate from Step 1 is refluxed in aqueous hydrochloric acid for

several hours to hydrolyze the amide and remove the acetyl protecting group. The reaction
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is monitored by TLC. After cooling, the solution is neutralized with a base (e.g., sodium

bicarbonate) to precipitate the aminophenol intermediate, which is then filtered, washed,

and dried.

Coupling: The dried aminophenol intermediate and 4,7-dichloroquinoline are dissolved in a

suitable solvent. A base, such as potassium carbonate, is added to the mixture. The

reaction is heated to reflux and maintained at this temperature for several hours until

completion (monitored by TLC).

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the

crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and the

solvent is evaporated under reduced pressure. The final product, Isoquine, is purified by

column chromatography on silica gel or by recrystallization.

Quantitative Data
The yields for the synthesis of Isoquine and its analogues can vary depending on the specific

substrates and reaction conditions.

Table 2: Synthesis Yields

Step Product Yield (%) Reference

1

N-{3-hydroxy-4-

[(diethylamino)methyl]

phenyl}acetamide

50 - 90 [2][3]

2

5-[(7-chloroquinolin-4-

yl)amino]-2-

(diethylaminomethyl)p

henol (Isoquine)

~74 (for an analogue) [2]

Spectroscopic Data
The structural confirmation of Isoquine is achieved through various spectroscopic techniques.

While a complete dataset for Isoquine is not readily available in a single source, the following

table presents data for a closely related analogue, 5-(7-Chloroquinolin-4-ylamino)-2-
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[(diisopropylamino)-methyl]phenol, which provides a strong indication of the expected spectral

characteristics of Isoquine.

Table 3: Spectroscopic Data for an Isoquine Analogue

Technique Data Reference

¹H NMR (400 MHz, DMSO-d₆)

δ 8.69 (d, 1H, J = 4.80 Hz,

quinoline-H), δ 8.14 (d, 1H, J =

8.80 Hz, quinoline-H), δ 7.62

(d, 1H, J = 2.00 Hz, quinoline-

H), δ 7.37 (dd, 1H, J = 2.00,

8.80 Hz, quinoline-H), δ 7.02-

7.06 (m, 2H, Ar-H), δ 6.81 (d,

1H, J = 4.80 Hz, quinoline-H),

δ 6.74 (d, 1H, J = 2.40 Hz, Ar-

H), δ 3.73 (s, 2H, CH₂), δ 3.01-

3.07 (m, 2H, CH), δ 1.05 (d,

12H, J = 6.40 Hz, CH₃)

[2]

¹³C NMR

Data for specific analogues are

available in the literature, but a

complete assignment for

Isoquine is not provided in the

searched sources.

IR (KBr disc)

3405, 3060, 1608, 1560, 1440,

1375, 1310, 1260, 1119, 875,

816 cm⁻¹ (for a related

analogue)

[4]

Mass Spec (m/z)
420.0 (M⁺) (for a

nitrophenylamino analogue)
[2]

Logical Relationships and Workflows
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis of Isoquine.
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Step 1: Mannich Reaction

Step 2: Hydrolysis and Coupling
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N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide
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5-amino-2-[(diethylamino)methyl]phenol
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Isoquine
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Caption: Detailed workflow for the two-step synthesis of Isoquine.
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Bioactivation of Amodiaquine (Rationale for Isoquine
Development)
The development of Isoquine was driven by the need to avoid the metabolic pathway that

leads to the toxicity of its isomer, amodiaquine. The following diagram illustrates the

bioactivation of amodiaquine to a reactive quinoneimine metabolite.

Amodiaquine
(p-aminophenol derivative)

Cytochrome P450
Oxidation

Amodiaquine Quinoneimine
(Electrophilic Metabolite)

Hepatotoxicity &
Agranulocytosis

Covalent binding to
cellular macromolecules

Click to download full resolution via product page

Caption: Bioactivation pathway of amodiaquine leading to toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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